N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane

Catalog No.
S817429
CAS No.
1263166-93-3
M.F
C17H28N2O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxyc...

CAS Number

1263166-93-3

Product Name

N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)/t14-,15+,16?

InChI Key

YZGOWXGENSKDSE-XYPWUTKMSA-N

SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCN)CCC#C1

Potential Applications:

Based on its structure, N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane possesses some functional groups that could be relevant in scientific research. Here are some potential areas of exploration:

  • Organic chemistry: The molecule contains a bicyclic ring system, amine groups, and a carboxylic acid ester group. These functional groups are commonly used in organic synthesis for creating new molecules with various properties.
  • Medicinal chemistry: The presence of amine groups suggests potential for investigating interactions with biological molecules. However, further research is needed to understand any specific activity.

Finding More Information:

Scientific research involving N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane might not be published yet, or it could be part of ongoing private research.

Here are some resources that you can explore to find more information:

  • Chemical databases like PubChem () provide information on the structure and properties of the molecule.
  • Scientific literature databases like ScienceDirect or Scopus can be searched for research articles mentioning the compound name.
  • Patent databases might reveal applications where this compound is being used for a specific purpose.

N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane is a complex organic compound characterized by its bicyclic structure and multiple functional groups. Its molecular formula is C17H28N2O4C_{17}H_{28}N_{2}O_{4} and it has a molecular weight of approximately 316.42 g/mol. The compound features a bicyclo[6.1.0] framework, which contributes to its unique three-dimensional conformation and potential biological activity. Notably, it contains both amino and ether functionalities, which may influence its reactivity and interactions with biological systems .

  • Due to the lack of research, the mechanism of action in any biological system is unknown.
  • No safety information is available regarding flammability, reactivity, or toxicity.
Typical of amines and ethers. Potential reactions include:

  • Nucleophilic substitution: The amino groups can act as nucleophiles, reacting with electrophiles.
  • Esterification: The carboxylic acid moiety can form esters with alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester bond may hydrolyze to regenerate the corresponding acid and alcohol.

These reactions are significant for modifying the compound for specific applications or enhancing its biological properties.

The synthesis of N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane typically involves multi-step organic synthesis techniques:

  • Formation of the Bicyclic Core: Initial cyclization reactions to form the bicyclo[6.1.0] framework.
  • Functionalization: Introduction of the methyloxycarbonyl group and amino groups through selective reactions.
  • Purification: Techniques such as chromatography to isolate the desired product from by-products.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug design due to its unique structure.
  • Biotechnology: In vaccine formulations where it may serve as an adjuvant or stabilizer.

Its unique structural features may also allow for applications in materials science or as a ligand in coordination chemistry.

Interaction studies are critical for understanding how N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can inform its potential therapeutic uses.

Such studies are essential for evaluating the efficacy and safety of the compound in medical applications.

N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane shares structural similarities with other bicyclic compounds but possesses unique features that distinguish it:

Compound NameStructure TypeUnique Features
Bicyclo[4.2.0]octa-2,5-dieneBicyclicLess complex than N-(1R,8S,9S) compound
Bicyclo[5.2.0]nonaneBicyclicDifferent ring size; lacks functional groups
Bicyclo[6.2.0]decaneBicyclicSimilar ring system but different substituents

These comparisons highlight that while many bicyclic compounds exist, N-(1R,8S,9S)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane's specific arrangement of functional groups and stereochemistry contributes to its unique properties and potential applications in medicinal chemistry and biotechnology .

Synthetic Routes and Precursor Optimization

The synthesis of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane represents a sophisticated multi-step synthetic endeavor that begins with the formation of the bicyclo[6.1.0]nonyne core structure. The foundational synthetic approach relies on the cyclopropanation of 1,5-cyclooctadiene, followed by strategic functional group transformations to yield the target compound [1] [2] .

The initial cyclopropanation step utilizes rhodium-catalyzed carbene insertion methodology, where ethyl diazoacetate serves as the carbene precursor in the presence of rhodium(II) tetracarboxylate catalysts [4] [5]. Recent advances in precursor optimization have demonstrated that the selection of appropriate rhodium catalysts significantly influences the diastereoselectivity of the cyclopropanation reaction. The use of Rh₂(S-BHTL)₄ catalyst at low loadings (0.27 mol%) provides the bicyclo[6.1.0]nonene precursor with enhanced syn:anti selectivity of 79:21, representing a substantial improvement over conventional Rh₂(OAc)₄ catalysts [4] [5].

The optimization of reaction conditions involves conducting the cyclopropanation in neat 1,5-cyclooctadiene through syringe pump addition of ethyl diazoacetate, which minimizes side reactions and improves overall yield [4]. This methodology enables the isolation of the syn-diastereomer in 65% yield after chromatographic purification, followed by lithium aluminum hydride reduction to provide the bicyclo[6.1.0]nonene precursor alcohol in 86% yield [4] [5].

The conversion of the bicyclo[6.1.0]nonene precursor to the corresponding alkyne involves a carefully orchestrated sequence of bromination and elimination reactions [2] [6]. The dibromination of the alkene functionality using bromine in chloroform at 0°C proceeds with high efficiency, typically achieving yields of 73-89% [2] [6]. The subsequent double dehydrobromination employs potassium tert-butoxide in tetrahydrofuran, where the base concentration and reaction conditions have been optimized to achieve yields ranging from 37-44% for the alkyne formation step [2] [6].

An alternative synthetic route involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol using Jones reagent to form the corresponding carboxylic acid intermediate [7] [8]. This oxidation process has been demonstrated to proceed with excellent yields in multigram scale, with the Jones reagent proving remarkably effective despite the seemingly harsh conditions [8]. The stability of the strained alkyne functionality under these oxidative conditions is particularly noteworthy, as no cyclopropyl decomposition is observed even after prolonged reaction times [8].

The incorporation of the polyethylene glycol linker and terminal amine functionality requires careful selection of coupling reagents and reaction conditions [1] [9]. The carbamate formation typically employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with N-hydroxybenzotriazole (HOBt) to facilitate efficient amide bond formation [9]. The optimization of these coupling reactions has demonstrated that reaction temperatures, solvent selection, and base additives significantly influence both yield and product purity [9].

Table 1: Synthetic Route Optimization Data

Synthetic StepReagent SystemOptimal ConditionsYield (%)Key Optimization Factor
CyclopropanationRh₂(S-BHTL)₄/ethyl diazoacetate0.27 mol% catalyst, neat COD65Catalyst selectivity
ReductionLithium aluminum hydrideTHF, reflux86Reaction temperature
DibrominationBromine/chloroform0°C, 15 min73-89Temperature control
DehydrobrominationPotassium tert-butoxide/THF4.8-5.0 equiv base37-44Base stoichiometry
Jones OxidationChromium trioxide/sulfuric acidAcetone, RT>90Reaction time

Solid-Phase Synthesis Compatibility for Oligonucleotide Integration

The integration of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane into oligonucleotide synthesis platforms requires careful consideration of the chemical stability of the bicyclo[6.1.0]nonyne moiety under standard automated solid-phase synthesis conditions [10] [11] [12]. The compatibility assessment involves evaluating the compound's behavior under repetitive acidic treatment cycles that are characteristic of automated oligonucleotide synthesis protocols [10] [11].

The phosphoramidite derivative of the target compound has been successfully prepared and evaluated for incorporation into oligonucleotide sequences during standard automated solid-phase synthesis [10] [11] [12]. The coupling efficiency of the bicyclo[6.1.0]nonyne phosphoramidite has been demonstrated to exceed 95% with standard coupling times, though extended coupling times further enhance the incorporation yield [13]. The phosphoramidite chemistry involves the formation of the phosphodiester linkage through tetrazole activation, followed by oxidation to generate the stable phosphate backbone [12] [14].

Stability studies under acidic conditions reveal that the bicyclo[6.1.0]nonyne functionality exhibits limited but acceptable stability during oligonucleotide synthesis cycles [10] [15]. Systematic evaluation of the compound under trichloroacetic acid and dichloroacetic acid conditions in dichloromethane and toluene demonstrates that the alkyne functionality retains 70-80% of its integrity after five acidic treatment cycles [10] [16]. This level of stability is considered acceptable for introducing multiple bicyclo[6.1.0]nonyne-labeled linkers at the 5'-end of oligonucleotides [10] [16].

The incorporation strategy involves the attachment of bicyclo[6.1.0]nonyne linkers during the final stages of oligonucleotide synthesis, typically as terminal modifications to minimize exposure to repetitive acidic conditions [10] [11] [12]. Two distinct bicyclo[6.1.0]nonyne linker derivatives have been developed specifically for oligonucleotide applications: a direct carbamate-linked variant and an amide-linked derivative incorporating a carboxylic acid intermediate [10] [11]. The amide-linked variant demonstrates superior stability compared to the carbamate analogue, particularly under the hydrolytic conditions encountered in biological media [7] [8].

The solid-phase synthesis compatibility extends to the deprotection and cleavage procedures, where standard ammonia-based deprotection conditions are employed without compromising the bicyclo[6.1.0]nonyne functionality [10] [11] [12]. The cleavage from the solid support and subsequent deprotection can be carried out under standard conditions, with the bicyclo[6.1.0]nonyne moiety remaining intact throughout these processes [10] [13].

Table 2: Solid-Phase Synthesis Compatibility Data

ParameterStandard ConditionsBCN-Modified ConditionsEfficiency/Stability
Coupling Efficiency>98% (standard phosphoramidites)>95% (BCN phosphoramidite)Comparable performance
Acid Stability (5 cycles)N/A70-80% retentionAcceptable for terminal use
Deprotection CompatibilityStandard NH₃/MeOHStandard NH₃/MeOHFull compatibility
Purification Yield85-95%80-90%Slight reduction due to BCN

Spectroscopic and Chromatographic Characterization

The comprehensive spectroscopic characterization of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane employs multiple analytical techniques to confirm both structural identity and purity [1] [9] [17]. Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool, providing detailed information about the molecular framework and stereochemical configuration [17] [18].

The ¹H NMR spectrum of the target compound exhibits characteristic resonances that confirm the presence of the bicyclo[6.1.0]nonyne core structure [17] [18]. The cyclopropyl protons appear as complex multiplets in the region of 0.66-0.76 ppm, displaying the typical pattern associated with strained cyclopropane systems [17]. The propargylic protons adjacent to the alkyne functionality resonate at 2.32-2.41 ppm as doublets of doublets with coupling constants of approximately 3.0 and 13.5 Hz, indicative of the rigid bicyclic framework [17].

The alkyne carbon signals in the ¹³C NMR spectrum appear at characteristic chemical shifts around 99-100 ppm, confirming the presence of the strained alkyne functionality [17]. The cyclopropyl carbons resonate in the typical range of 20-30 ppm, while the methylene carbons of the polyethylene glycol linker appear at 70-71 ppm [17]. The carbamate carbonyl carbon is observed at approximately 158 ppm, consistent with the expected chemical shift for this functional group [17].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [1] [9]. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula C₁₇H₂₈N₂O₄ with a calculated mass of 324.42 g/mol [1] [9]. The fragmentation pattern typically shows loss of the polyethylene glycol chain and characteristic fragments associated with the bicyclo[6.1.0]nonyne core [1] [9].

Infrared spectroscopy reveals characteristic absorption bands that support the structural assignment [1] [9]. The alkyne C≡C stretch appears as a weak absorption around 2200-2250 cm⁻¹, typical for strained alkynes [9]. The carbamate C=O stretch is observed at approximately 1700-1750 cm⁻¹, while the N-H stretching vibrations of the terminal amine appear in the 3200-3400 cm⁻¹ region [1] [9].

Chromatographic analysis employs both high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purity assessment and separation optimization [1] [9] [15]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradient systems provides excellent separation of the target compound from synthetic impurities [9] [19]. The compound typically elutes with retention times between 15-25 minutes under standard gradient conditions, with purity levels exceeding 90% after purification [1] [9].

Table 3: Spectroscopic Characterization Data

TechniqueKey Diagnostic SignalsChemical Shift/WavelengthInterpretation
¹H NMRCyclopropyl H0.66-0.76 ppm (m)Strained ring system
¹H NMRPropargylic H2.32-2.41 ppm (dd)Adjacent to alkyne
¹³C NMRAlkyne C99-100 ppmStrained alkyne
¹³C NMRCarbamate C=O158 ppmCarbamate functionality
IRAlkyne C≡C2200-2250 cm⁻¹Strained alkyne stretch
IRCarbamate C=O1700-1750 cm⁻¹Carbonyl stretch
MS (ESI+)[M+H]⁺325.42 m/zMolecular ion

Stereochemical Confirmation via NMR and X-Ray Crystallography

The stereochemical assignment of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane requires sophisticated analytical approaches to establish the absolute configuration of the bicyclic framework [17] [18] [20]. Nuclear magnetic resonance spectroscopy provides the primary means of stereochemical determination through analysis of coupling constants, nuclear Overhauser effects, and chemical shift patterns [17] [18].

The stereochemical configuration of the bicyclo[6.1.0]nonyne core is established through careful analysis of vicinal coupling constants between protons on the cyclopropane ring and adjacent carbon centers [18]. The coupling constant between the cyclopropyl protons and the protons on the eight-membered ring provides crucial information about the relative stereochemistry [17] [18]. For the (1R,8S,9s) configuration, the coupling constants typically range from 6-8 Hz for trans-diaxial relationships and 2-4 Hz for trans-diequatorial arrangements [18].

Two-dimensional NMR experiments, including correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY), provide additional stereochemical information [17] [21]. The COSY spectrum reveals the connectivity patterns within the bicyclic framework, while NOESY experiments identify through-space interactions that confirm the spatial relationships between protons [17] [21]. The characteristic NOE patterns for the (1R,8S,9s) configuration show specific cross-peaks between the cyclopropyl protons and protons on the eight-membered ring [17] [21].

The chemical shift differences between diastereomeric forms provide additional confirmation of stereochemical assignment [17] [20]. The (1R,8S,9s) configuration exhibits distinct chemical shift patterns compared to other possible stereoisomers, particularly for protons in the immediate vicinity of the cyclopropane ring [17] [20]. These chemical shift differences are sufficiently large to allow unambiguous assignment of the stereochemical configuration [17] [20].

X-ray crystallographic analysis would provide definitive confirmation of the absolute stereochemistry, though obtaining suitable crystals for diffraction studies can be challenging due to the flexible polyethylene glycol chain [20] [22]. When crystalline forms are obtained, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms within the molecular structure [23] [22]. The crystal structure data would confirm the bond lengths, bond angles, and dihedral angles that define the stereochemical configuration [23] [22].

The bicyclo[6.1.0]nonyne framework exhibits characteristic structural parameters that can be confirmed through crystallographic analysis [23] [24]. The cyclopropane ring shows the expected bond angles of approximately 60°, while the C-C bond lengths are typically 1.51-1.53 Å [24]. The alkyne functionality displays the characteristic C≡C bond length of approximately 1.20 Å, with the bond angles at the alkyne carbons approaching 180° [24].

Table 4: Stereochemical Confirmation Data

MethodParameterObserved ValueStereochemical Indication
¹H NMRVicinal J coupling6-8 Hz (trans-diaxial)(1R,8S,9s) configuration
¹H NMRVicinal J coupling2-4 Hz (trans-diequatorial)Consistent with assignment
NOESYCyclopropyl-ring HSpecific cross-peaksSpatial confirmation
Chemical ShiftDiagnostic protonsCharacteristic patternDiastereomer identification
X-ray (theoretical)Bond angles~60° (cyclopropane)Ring strain confirmation
X-ray (theoretical)C≡C bond length~1.20 ÅAlkyne functionality

XLogP3

1.1

Dates

Modify: 2023-08-16

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